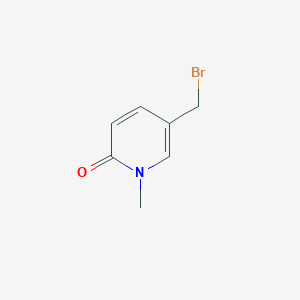
5-(Bromomethyl)-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-1-methylpyridin-2(1H)-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, which significantly influences its chemical reactivity and potential applications. The compound is of interest in various fields, including synthetic organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve a high yield of the desired product .
Industrial Production Methods
For large-scale industrial production, the process may be optimized to ensure higher yields and purity. This can involve the use of continuous flow reactors, which provide better control over reaction conditions and reduce the formation of by-products. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
5-(Bromomethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methylpyridin-2(1H)-one, while oxidation with hydrogen peroxide produces the corresponding N-oxide .
科学研究应用
5-(Bromomethyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its reactivity and functional group compatibility
作用机制
The mechanism of action of 5-(Bromomethyl)-1-methylpyridin-2(1H)-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity towards nucleophiles makes it a valuable tool in chemical biology for studying enzyme mechanisms and protein function .
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
3-(Bromomethyl)-5-methylpyridine: Another bromopyridine derivative with different substitution patterns.
2-Bromobenzyl Bromide: Contains a bromomethyl group attached to a benzene ring at the ortho position.
Uniqueness
5-(Bromomethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective functionalization .
属性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
5-(bromomethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4H2,1H3 |
InChI 键 |
OMMQQECWTWLVKJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=CC1=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


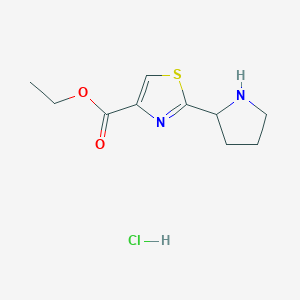
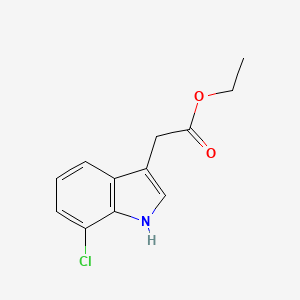
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
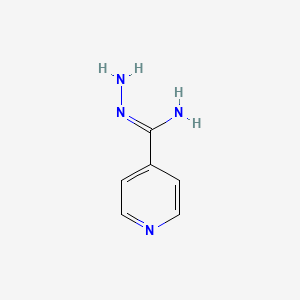
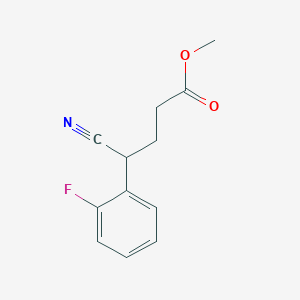
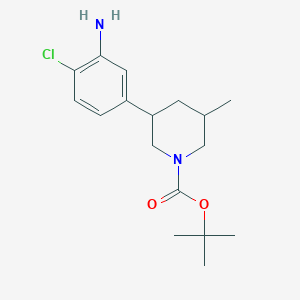
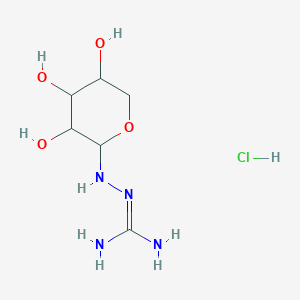
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)cyclohexyl]oxycyclohexyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B15123762.png)
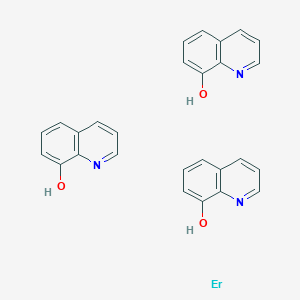
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
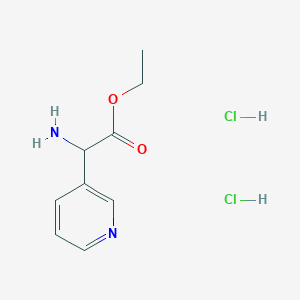
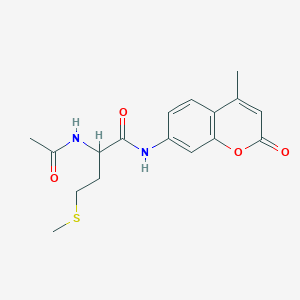
![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
